methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a difluorophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,3-difluorocinnamic acid+methanolacid catalystmethyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,3-difluorobenzoic acid.
Reduction: 2,3-difluorophenylpropanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studies of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry
Fragrance and Flavor: Due to its ester group, it may be used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action for methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The difluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar ester structure but without fluorine atoms.
Methyl 3-(2,3-dichlorophenyl)prop-2-enoate: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in methyl (2E)-3-(2,3-difluorophenyl)prop-2-enoate can significantly alter its chemical properties, such as reactivity and stability, compared to non-fluorinated analogs. Fluorine atoms can also influence biological activity, making this compound unique in its interactions with biological systems.
Properties
Molecular Formula |
C10H8F2O2 |
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Molecular Weight |
198.17 g/mol |
IUPAC Name |
methyl 3-(2,3-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
InChI Key |
JXNDWCFVMLOUHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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